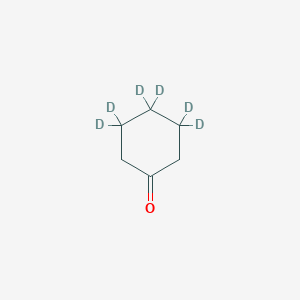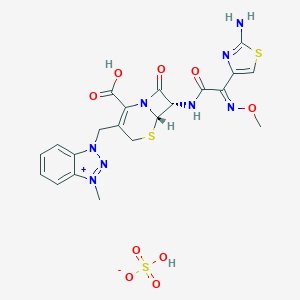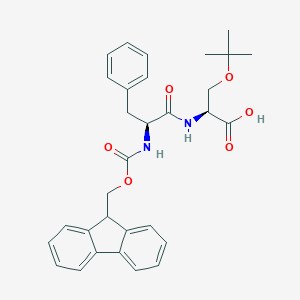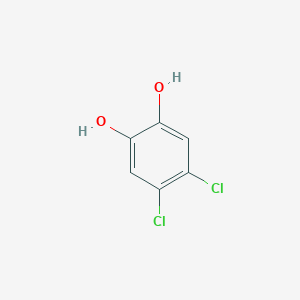
D-Érythronolactone
Vue d'ensemble
Description
D-Erythronolactone is an organic compound with the molecular formula C4H6O4 . It is a colorless or white crystalline solid and is used as an important drug intermediate. It is commonly used in synthetic drugs and pesticides and has a wide range of applications. For example, it can be used to synthesize hormones, antibacterial drugs, anti-cancer drugs, and anti-viral drugs .
Synthesis Analysis
The manufacture of D-Erythronolactone at kilogram scale has been investigated. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored . One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions .
Molecular Structure Analysis
D-Erythronolactone has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da . It has two defined stereocenters .
Chemical Reactions Analysis
The conversion of a batch process to continuous (flow) operation has been investigated. The manufacture of D-Erythronolactone at kilogram scale was used as an example. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored .
Physical And Chemical Properties Analysis
D-Erythronolactone has a density of 1.0887 (rough estimate), a melting point of 100-102°C (lit.), a boiling point of 140.59°C (rough estimate), and a flash point of 129.1°C . It has low solubility in water, but can be dissolved in organic solvents .
Applications De Recherche Scientifique
Synthèse d'analogues de la vitamine B6
La D-Érythronolactone est utilisée dans la biosynthèse d'analogues de la vitamine B6. Le composé sert de précurseur dans la formation de la pyridoxine, qui est une forme de vitamine B6. Ce processus implique l'union de deux précurseurs acycliques, le 1-Désoxy-D-xylulose et la 4-Hydroxy-L-thréonine .
Synthèse de médicaments pharmaceutiques
En pharmacologie, la this compound est un intermédiaire important pour la synthèse de divers médicaments. Elle a été utilisée pour créer des hormones, des médicaments antibactériens, des médicaments anticancéreux et des médicaments antiviraux. Son rôle de synthon chiral permet la création de composés énantiomériquement purs, qui sont essentiels dans le développement de médicaments .
Recherche biochimique
Biochimiquement, la this compound joue un rôle dans l'étude des implants métalliques. Elle est impliquée dans la formation de surfaces bactériostatiques sur les alliages métalliques, ce qui est important pour le développement d'implants médicaux à haute biocompatibilité et à faible adhésion bactérienne .
Synthèse chimique
La this compound est une unité de construction C4 polyvalente en synthèse chimique. Elle a été utilisée pour la synthèse efficace des deux énantiomères de l'épi-muricatacine, un diastéréoisomère de l'acétogénine native d'Annona muricata. Cela montre son utilité dans la production de molécules organiques complexes avec une pureté diastéréoisomérique et énantiomérique élevée .
Applications agricoles
Bien que des applications spécifiques de la this compound en agriculture ne soient pas directement mentionnées dans la littérature disponible, son rôle de précurseur dans la synthèse d'analogues de produits naturels comme les leucotriènes suggère des utilisations potentielles dans le développement de produits chimiques agricoles qui pourraient réguler la croissance ou les mécanismes de défense des plantes .
Utilisations industrielles
Dans l'industrie, la this compound peut être utilisée comme synthon chiral pour la synthèse de produits naturels. Ses propriétés la rendent appropriée pour créer des analogues de composés qui ont une pertinence industrielle, tels que ceux utilisés dans les procédés de fabrication ou comme additifs dans divers produits .
Safety and Hazards
The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention to. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants, and fire sources . It is advised to avoid contact with skin and eyes .
Orientations Futures
Mécanisme D'action
Target of Action
D-Erythronolactone, also known as (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one or d-erythrono-1,4-lactone, is a chiral synthon used for the synthesis of certain natural products . The primary targets of D-Erythronolactone are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Mode of Action
The mode of action of D-Erythronolactone involves its use as a building unit in the synthesis of both enantiomers of epi-muricatacin . The reaction sequence for the introduction of the two different side chains is exchangeable, allowing for the synthesis of both enantiomers of the target molecule from one chiral precursor .
Biochemical Pathways
It’s known that d-erythronolactone is used in the synthesis of certain natural products , which suggests it may play a role in various biochemical pathways related to these compounds.
Result of Action
Its role in the synthesis of both enantiomers of epi-muricatacin suggests it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
15667-21-7, 17675-99-9 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-Erythronolactone?
A1: D-Erythronolactone has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.
Q2: What is the structure of D-Erythronolactone?
A2: D-Erythronolactone is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.
Q3: Are there any spectroscopic data available for D-Erythronolactone?
A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using D-Erythronolactone as a starting material [].
Q4: Why is D-Erythronolactone considered a valuable starting material in organic synthesis?
A4: Its simple structure, inherent chirality, and multiple reactive sites make D-Erythronolactone a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.
Q5: Can you provide some examples of how D-Erythronolactone is used in the synthesis of complex molecules?
A5: D-Erythronolactone serves as a key starting material for synthesizing various compounds, including:
- (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using D-Erythronolactone-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].
- Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].
- Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using D-Erythronolactone and 2,3-O-isopropylidene-L-erythrose [, ].
- Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with D-Erythronolactone derivatives [].
- Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from D-Erythronolactone through a two-step process involving lactone ring-opening and reductive debromination [].
Q6: Are there any specific reactions where D-Erythronolactone displays unique reactivity?
A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, D-Erythronolactone uniquely produces 3-iodo-n-butanoic acid [].
Q7: How does the stereochemistry of D-Erythronolactone influence its reactivity and the stereochemical outcome of reactions?
A7: The chiral centers in D-Erythronolactone direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.
Q8: Are there instances where achieving high stereoselectivity with D-Erythronolactone-based reactions poses a challenge?
A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from D-Erythronolactone, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].
Q9: Does D-Erythronolactone itself possess any known biological activity?
A9: While D-Erythronolactone itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from D-Erythronolactone, displays hypocholesterolemic effects [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)









![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)